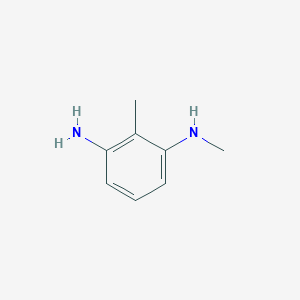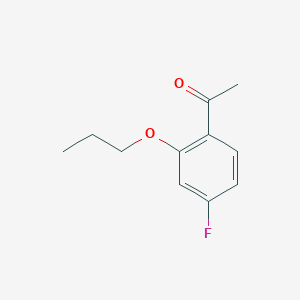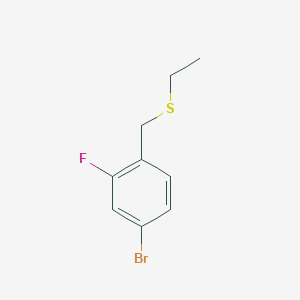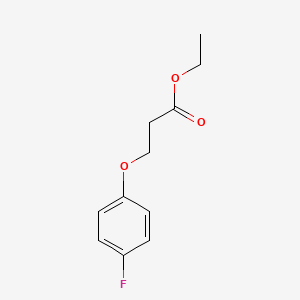
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is a synthetic organic compound with the molecular formula C15H21N3O2 It is characterized by the presence of a piperazine ring substituted with a tetrahydrofuran group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable acylating agent, such as tetrahydrofuran-2-carbonyl chloride, under basic conditions to form the intermediate 4-(tetrahydrofuran-2-yl)piperazine.
-
Coupling with Aniline: : The intermediate is then coupled with aniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that can be recycled may be employed to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline can undergo oxidation reactions, particularly at the aniline moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which may target the carbonyl group in the tetrahydrofuran ring, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the aniline ring. Halogenation, nitration, and sulfonation are typical reactions, with reagents such as bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated products
Wissenschaftliche Forschungsanwendungen
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.
-
Biology: : The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
-
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of receptors in the nervous system. Additionally, the tetrahydrofuran group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar structure but with a methyl group instead of the tetrahydrofuran ring.
4-(4-Benzyl-1-piperazinyl)aniline: Contains a benzyl group, offering different chemical properties and biological activities.
4-(4-Ethyl-1-piperazinyl)aniline: Features an ethyl group, which may affect its solubility and reactivity.
Uniqueness
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications in research and industry.
Eigenschaften
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h3-6,14H,1-2,7-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMTZHTTYBECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B7877770.png)










